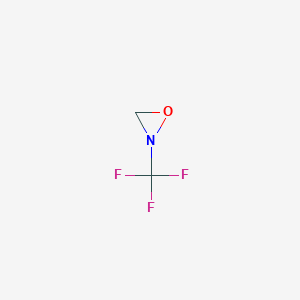

2-(Trifluoromethyl)oxaziridine

Description

Structure

3D Structure

Properties

CAS No. |

88673-07-8 |

|---|---|

Molecular Formula |

C2H2F3NO |

Molecular Weight |

113.04 g/mol |

IUPAC Name |

2-(trifluoromethyl)oxaziridine |

InChI |

InChI=1S/C2H2F3NO/c3-2(4,5)6-1-7-6/h1H2 |

InChI Key |

FHAOPKSCHGYKTP-UHFFFAOYSA-N |

Canonical SMILES |

C1N(O1)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Trifluoromethyl Oxaziridine and Its Derivatives

Oxidative Cyclization Pathways for Oxaziridine (B8769555) Formation

Oxidative cyclization is a cornerstone of oxaziridine synthesis, involving the conversion of an imine's carbon-nitrogen double bond into the three-membered oxaziridine ring through the action of an oxidizing agent.

Oxidation of Imines with Peroxy Acids (e.g., m-Chloroperbenzoic Acid)

The oxidation of imines using peroxy acids, particularly meta-chloroperbenzoic acid (m-CPBA), is a widely employed and versatile method for the synthesis of oxaziridines. This reaction proceeds via the electrophilic transfer of an oxygen atom from the peroxy acid to the nitrogen atom of the imine.

The general mechanism involves the nucleophilic attack of the imine nitrogen on the peroxy acid, leading to the formation of a tetrahedral intermediate. Subsequent intramolecular cyclization and elimination of the corresponding carboxylic acid yield the oxaziridine. For the synthesis of 2-(trifluoromethyl)oxaziridine and its derivatives, the starting material is an N-trifluoromethyl imine. The strong electron-withdrawing nature of the trifluoromethyl group decreases the nucleophilicity of the imine nitrogen, potentially requiring more forcing reaction conditions or longer reaction times compared to the synthesis of non-fluorinated analogues. However, the oxidation of (E)-trifluoromethyl imines with m-CPBA has been shown to be an effective method for producing the corresponding oxaziridines ias.ac.in. The stereochemistry of the starting imine is generally retained in the oxaziridine product.

A variety of N-substituted oxaziridines have been successfully synthesized using m-CPBA, including N-alkyl, N-sulfonyl, and N-phosphinoyl derivatives, highlighting the broad applicability of this method nih.govnih.gov. While specific reaction conditions for the m-CPBA oxidation of a wide range of N-trifluoromethyl imines are not extensively documented in readily available literature, the general protocols for imine oxidation serve as a foundational starting point. These typically involve reacting the imine with a slight excess of m-CPBA in a suitable aprotic solvent, such as dichloromethane or chloroform, at or below room temperature.

Table 1: Examples of Imine Oxidation to Oxaziridines using m-CPBA This table presents generalized data based on known oxaziridine syntheses. Specific yields for trifluoromethylated derivatives may vary.

| Imine Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

| N-Benzylidene-tert-butylamine | m-CPBA | Dichloromethane | 0 - 25 | >90 |

| N-Sulfonyl Imine | m-CPBA | Dichloromethane | 0 | High |

| N-Phosphinoyl Imine | m-CPBA/KF | Dichloromethane | Room Temp | Good |

| (E)-Trifluoromethyl Imine | m-CPBA | Not specified | Not specified | Good ias.ac.in |

Specific Oxidation of N-Trifluoromethyl Imines

The unique electronic properties of the trifluoromethyl group have led to the development of specific oxidative methods tailored for N-trifluoromethyl imines.

A notable method for the synthesis of N-trifluoromethyl oxaziridines involves the oxidation of N-trifluoromethyl imines with trifluoromethyl hydroperoxide (CF3OOH). This reaction is typically mediated by a metal fluoride (B91410), such as sodium fluoride (NaF) or potassium bifluoride (KHF2).

In this two-step process, the trifluoromethyl hydroperoxide first adds across the C=N bond of the imine. The subsequent cyclization to form the oxaziridine ring is then promoted by the metal fluoride. Among the various metal fluorides investigated, KHF2 has been found to be particularly effective, leading to high yields of the desired this compound. This method provides a direct and efficient route to this class of compounds.

While direct experimental evidence for the synthesis of this compound from β-imino alcohols and O-silylated hydroxyimine derivatives is not prominently available in the reviewed literature, the synthesis of N-trifluoromethyl imines from related precursors is a crucial step. β-Hydroxy-β-trifluoromethyl imines can be synthesized by the reaction of imines with trifluoromethyl group-containing ketones researchgate.netnih.gov. These β-imino alcohols could, in principle, be precursors to N-trifluoromethyl imines through dehydration or other functional group manipulations, which could then be oxidized to the target oxaziridines.

Similarly, O-silylated hydroxyimines are known precursors to imines. The general strategy would involve the formation of an O-silylated N-trifluoromethyl hydroxyimine, which could then be converted to the corresponding N-trifluoromethyl imine. This imine would then undergo oxidation as described in the preceding sections. However, specific protocols for these transformations leading to this compound are not well-documented.

Electrophilic Amination of Ketones for Oxaziridine Construction

The construction of the oxaziridine ring can also be achieved through the electrophilic amination of ketone enolates. In this approach, a ketone is deprotonated to form an enolate, which then acts as a nucleophile, attacking an electrophilic nitrogen source. For the synthesis of this compound, this would conceptually involve the reaction of a ketone enolate with an electrophilic N-trifluoromethylaminating agent.

While electrophilic amination is a known strategy for forming carbon-nitrogen bonds, its direct application to the synthesis of 2-(trifluoromethyl)oxaziridines from ketones is not a commonly reported method. The challenge lies in the availability and reactivity of suitable electrophilic N-trifluoromethylating agents that would lead directly to the oxaziridine ring in a single step. More commonly, electrophilic amination is used to introduce an amino group, which may then require further steps to form the final heterocyclic product. General electrophilic amination reactions often employ oxaziridines themselves as the aminating agents to transfer a substituted nitrogen atom to a nucleophile nih.govunc.edu.

Photochemical Approaches: Nitrone Photo-irradiation Pathways

An alternative to oxidative cyclization for the synthesis of oxaziridines is the photochemical rearrangement of nitrones. Upon irradiation with UV light, nitrones can undergo a reversible isomerization to the corresponding oxaziridine.

This photochemical conversion is a well-established reaction for the synthesis of various oxaziridines. However, the efficiency and stability of the resulting oxaziridine are highly dependent on the substituents on the nitrone. For the synthesis of this compound, the precursor would be an N-trifluoromethyl nitrone.

Computational studies have investigated the photochemical behavior of N-trifluoromethyl-substituted nitrones. These studies suggest that upon photo-excitation, the nitrone can proceed through a conical intersection to form an oxaziridine geometry ias.ac.in. The presence of the electron-withdrawing trifluoromethyl group on the nitrogen atom is predicted to influence the stability of the resulting oxaziridine. Experimental studies have shown that nitrones with electron-withdrawing N-substituents may form unstable oxaziridines or no oxaziridine at all upon photo-irradiation ias.ac.in. This is in contrast to N-alkyl substituted nitrones, which often yield stable oxaziridines. The challenge in this approach lies in the potential instability of the N-trifluoromethyl oxaziridine product under photochemical conditions, which could lead to subsequent rearrangements or decomposition.

While the theoretical framework for the photochemical synthesis of this compound exists, detailed experimental protocols and the isolation of stable products via this route are not extensively reported in the literature.

Table 2: Summary of Synthetic Approaches to this compound and Derivatives

| Synthetic Pathway | Precursor | Key Reagents/Conditions | Remarks |

| Oxidation of Imine | N-Trifluoromethyl Imine | m-CPBA | A general and effective method for oxaziridine synthesis. |

| Specific Oxidation | N-Trifluoromethyl Imine | CF3OOH, KHF2/NaF | A targeted and high-yielding method for N-CF3 oxaziridines. |

| Electrophilic Amination | Ketone | Electrophilic N-CF3 source | Conceptually possible but not a well-established direct route. |

| Photochemical Rearrangement | N-Trifluoromethyl Nitrone | UV light | Theoretically supported; product stability may be a concern. |

Preparation of Poly-Fluorinated this compound Structures

The synthesis of poly-fluorinated oxaziridines, including those bearing a trifluoromethyl group on the nitrogen atom, predominantly relies on the oxidation of the corresponding poly-fluorinated imines. The most common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). This method has been successfully applied to a variety of perfluoro-imines, leading to the formation of the desired oxaziridine ring.

The general approach involves the reaction of a suitable perfluoro-imine with m-CPBA in an appropriate solvent. The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the oxaziridine product. For instance, the oxidation of N-perfluoroaryl imines of polyfluoroketones with m-CPBA in sulfolane has been reported to produce the corresponding oxaziridines in yields ranging from 60% to 90%. acs.org

A notable example is the synthesis of perfluoro-cis-2,3-dialkyloxaziridines. researchgate.net Although not a direct synthesis of this compound, the methodology is highly relevant. It involves the oxidation of the corresponding perfluoro-imine with m-CPBA. The starting perfluoro-imines can be prepared from the reaction of perfluorinated secondary amines with a metal fluoride. researchgate.net Another specific example is the preparation of 3,3-bistrifluoromethyl-2-trifluoromethyloxaziridine, which is synthesized from perfluoro-2-azapropene (B14762338). acs.org

While detailed protocols specifically for the parent this compound are not extensively documented in readily available literature, the established methods for analogous poly-fluorinated oxaziridines provide a robust framework for its synthesis. The key steps would involve the preparation of the N-trifluoromethyl imine precursor, followed by its controlled oxidation.

Table 1: Synthesis of Poly-Fluorinated Oxaziridine Structures

| Starting Material | Oxidizing Agent | Product | Yield (%) |

| N-Perfluoroaryl imines of polyfluoroketones | m-CPBA | N-Perfluoroaryloxaziridines | 60-90 acs.org |

| Perfluoro-(Z)-4-aza-4-octene | Acid-free m-CPBA | Perfluoro-cis-2-n-butyl-3-n-propyloxaziridine | Not specified |

| Perfluoro-2-azapropene | Not specified | 3,3-Bistrifluoromethyl-2-trifluoromethyloxaziridine | Not specified acs.org |

This table is generated based on available data for analogous compounds and general methodologies.

Advanced Reactivity and Mechanistic Investigations of 2 Trifluoromethyl Oxaziridine

Oxygen Atom Transfer Reactions

Oxaziridines, particularly those with electron-withdrawing groups on the nitrogen atom like the trifluoromethyl group, are potent oxygen transfer agents. mdpi.comacs.org The presence of the CF3 group enhances the electrophilicity of the oxygen atom, making 2-(trifluoromethyl)oxaziridine a powerful oxidant for a variety of nucleophiles. mdpi.com The transfer of an oxygen atom is driven by the release of strain in the three-membered ring and the formation of a stable imine byproduct. acs.orgnih.gov

2-(Trifluoromethyl)oxaziridines are effective reagents for the epoxidation of olefins. The high electrophilicity of these oxaziridines allows for the efficient transfer of an oxygen atom to the double bond of an alkene, forming the corresponding epoxide. nih.gov For instance, even monosubstituted olefins, which are typically less reactive, can be epoxidized at low temperatures with highly electrophilic perfluoroalkyloxaziridines. nih.gov The reaction mechanism is believed to proceed through a concerted but asynchronous transition state. acs.org

The efficiency of the epoxidation can be influenced by the substitution pattern of the olefin. Generally, electron-rich olefins react more readily.

Table 1: Representative Epoxidation of Olefins

| Olefin Substrate | Product |

|---|---|

| Styrene | Styrene oxide |

| Cyclohexene | Cyclohexene oxide |

This table represents typical transformations and not specific experimental data from a single source.

The oxidation of sulfides to sulfoxides is a well-established reaction for this compound and related N-acyl and N-sulfonyl oxaziridines. acs.orgmdpi.comorganic-chemistry.org The high electrophilicity of the oxaziridine's oxygen atom facilitates a clean and selective oxidation of the sulfur atom. nih.govmdpi.com This process is often highly chemoselective, avoiding over-oxidation to the corresponding sulfone, which can be a challenge with other oxidizing agents. mdpi.comresearchgate.net

The reaction is generally rapid and proceeds under mild conditions. nih.gov The mechanism involves the nucleophilic attack of the sulfide (B99878) on the electrophilic oxygen atom of the oxaziridine (B8769555) ring. wayne.edu

Table 2: Oxidation of Various Sulfides to Sulfoxides

| Sulfide Substrate | Sulfoxide (B87167) Product |

|---|---|

| Thioanisole (B89551) | Methyl phenyl sulfoxide |

| Dibenzyl sulfide | Dibenzyl sulfoxide |

This table represents typical transformations and not specific experimental data from a single source.

The potent oxidizing nature of this compound extends to other heteroatom nucleophiles, including phosphorus, selenium, and nitrogen compounds. acs.org

Phosphines are readily oxidized to phosphine (B1218219) oxides. The reaction is typically fast and high-yielding.

Selenides can be oxidized to selenoxides. acs.org Similar to sulfides, the reaction is generally selective. Selenium(IV) oxide can also catalyze the oxidation of various organic compounds. nih.gov

Amines can be oxidized to hydroxylamines or other N-oxygenated products, depending on the substrate and reaction conditions. acs.org

The general principle for these oxidations is the nucleophilic attack of the heteroatom on the oxaziridine's oxygen, driven by the electrophilicity of the reagent. mdpi.com

A remarkable feature of highly electrophilic oxaziridines, particularly perfluorinated derivatives, is their ability to hydroxylate unactivated C-H bonds. wikipedia.org This reaction allows for the direct conversion of alkanes to alcohols, a transformation that is typically challenging to achieve selectively. chemrxiv.org The reaction often shows high regioselectivity, favoring the oxidation of tertiary C-H bonds over secondary and primary ones. wikipedia.org A high degree of stereoretention is also frequently observed. wikipedia.org The direct oxyfunctionalization of benzylic C-H bonds can also be achieved, leading to valuable products like alcohols, aldehydes, and carboxylic acids. mdpi.com

Nitrogen Atom Transfer Reactions

While oxaziridines with electron-withdrawing groups are primarily known for oxygen transfer, those with smaller substituents on the nitrogen can act as electrophilic nitrogen transfer agents. mdpi.com In the case of this compound, oxygen transfer is generally the dominant pathway due to the strong electron-withdrawing nature and steric bulk of the trifluoromethyl group. mdpi.com However, the possibility of nitrogen atom transfer exists, particularly with highly nucleophilic substrates. These reactions are generally less common than oxygen transfer for this specific oxaziridine. Transition metal-catalyzed N-atom transfer reactions from sources like azides are a more common strategy for forming new carbon-nitrogen bonds. rsc.org

Rearrangement Reactions of the Oxaziridine Ring

The strained three-membered ring of oxaziridines makes them susceptible to rearrangement reactions, which can be initiated by heat, light, or the presence of a catalyst. wikipedia.orgpsu.edu For oxaziridines in general, photochemical rearrangement can lead to the formation of lactams. psu.edu In some cases, single-electron transfer reagents can induce radical-mediated rearrangements. psu.edu The specific rearrangement pathways for this compound are influenced by the electronic properties of the trifluoromethyl group, which can affect the stability of potential intermediates. Ring-opening reactions of trifluoromethyl-substituted aziridines with nucleophiles have also been studied as a route to other functionalized compounds. rsc.org

Isomerization to Nitrones

The isomerization of oxaziridines, including this compound, into their corresponding nitrone isomers is a significant thermal and photochemical rearrangement. wikipedia.orgnih.gov This transformation is of mechanistic interest as it represents the reverse of one of the common synthetic routes to oxaziridines—the oxidation of nitrones. The process is believed to proceed through the cleavage of the weak N-O bond in the strained three-membered ring. acs.org

Thermally induced isomerization of oxaziridines to nitrones is a well-documented process. wikipedia.org While the reaction often proceeds with good to excellent yields, it can result in poor cis-trans selectivity of the final nitrone product. wikipedia.org The mechanism for this thermal ring-opening can occur through different rotatory modes, leading to various isomers of the resulting nitrone. acs.org Some oxaziridines have been observed to racemize over time, a phenomenon thought to occur via a nitrone intermediate, highlighting the reversible nature of this isomerization under certain conditions. wikipedia.org

Photochemical conditions can also be employed to induce the isomerization of nitrones to oxaziridines, a process that has been explored for the synthesis of specific vinyl oxaziridines. rowan.edu Conversely, irradiating oxaziridines with UV light can trigger rearrangement reactions. wikipedia.org For this compound, this isomerization provides a crucial pathway to generate the corresponding trifluoromethyl-substituted nitrone in situ. This transient nitrone is a highly reactive 1,3-dipole, which can then be trapped in various cycloaddition reactions. rowan.edu

The energy barrier for the isomerization of nitrones to oxaziridines is generally high, which suggests that the reverse reaction—the ring-opening of the oxaziridine—is the more thermodynamically favorable process under thermal conditions. acs.org

Formation of Amides via N-O Bond Cleavage Pathways

Beyond isomerization, the N-O bond of the oxaziridine ring can be cleaved to facilitate rearrangement into amides. This transformation is particularly efficient when catalyzed by single-electron transfer reagents, such as iron(II) salts. nih.gov For N-alkyl-substituted oxaziridines, treatment with catalytic amounts of ammonium (B1175870) iron(II) sulfate (B86663) can lead to the corresponding amide in good yield. nih.gov

The proposed mechanism for this transition-metal-catalyzed rearrangement involves a one-electron reduction of the oxaziridine by the metal catalyst (e.g., Fe²⁺). nih.gov This reduction leads to the cleavage of the N-O bond, preferentially forming a more stable nitrogen-centered radical rather than an oxygen-centered one. This key intermediate can then undergo further transformation to yield the final amide product. nih.gov This process represents a synthetically valuable method for converting an imine into an amide via an intermediate oxaziridine. nih.gov

The ability to form N-trifluoromethyl amides is of significant interest in medicinal and materials chemistry, as the trifluoromethyl group can impart unique properties to the parent molecule. nih.govescholarship.org The rearrangement of this compound provides a direct route to these valuable structures, proceeding through a distinct N-O bond cleavage pathway mediated by radical intermediates.

Cycloaddition Reactions

Oxaziridines, particularly this compound, can participate in cycloaddition reactions, often acting as precursors to 1,3-dipoles. wikipedia.orgrowan.edu Upon thermal activation, the oxaziridine ring can open to form a nitrone, which then readily engages with various dipolarophiles. wikipedia.orgacs.org

[3+2] Cycloadditions with Olefins and Ketones (Formation of Oxazolidines and Dioxazolidines)

The reaction of this compound with olefins and ketones in a formal [3+2] cycloaddition is a powerful method for synthesizing five-membered heterocyclic rings. This reaction typically proceeds through the initial thermal isomerization of the oxaziridine to its corresponding trifluoromethyl-substituted nitrone. This in situ-generated nitrone then acts as a 1,3-dipole, reacting with dipolarophiles like alkenes or ketones. rowan.edu

The cycloaddition with olefins leads to the formation of substituted oxazolidines. ontosight.ai Research has shown that electron-deficient alkenes are particularly effective reaction partners in these types of cycloadditions. acs.org When this compound is the starting material, the resulting products are 2-trifluoromethyl-substituted oxazolidines. nih.gov

Similarly, the [3+2] cycloaddition with ketones as dipolarophiles yields dioxazolidine structures. The reactivity in these cycloadditions is often governed by the electronic nature of the reactants, following the principles of frontier molecular orbital theory.

A summary of representative [3+2] cycloaddition reactions is presented below.

| Dipolarophile | Product Class | Key Features |

|---|---|---|

| Olefin (Alkene) | Oxazolidine | Forms a five-membered ring containing one oxygen and one nitrogen atom. Reaction is efficient with electron-deficient olefins. acs.org |

| Ketone | Dioxazolidine | Forms a five-membered ring containing two oxygen atoms and one nitrogen atom. |

[3+2] Cycloadditions with Nitriles (Synthesis of 2,3-Dihydro-1,2,4-oxadiazoles)

A notable application of this compound in cycloaddition chemistry is its reaction with nitriles to produce 2,3-dihydro-1,2,4-oxadiazoles. researchgate.net This transformation is a synchronous [3+2] cycloaddition where the oxaziridine serves as the three-atom component. researchgate.net The reaction mechanism is consistent with the oxaziridine first rearranging to a nitrone, which then acts as the 1,3-dipole. This dipole reacts with the nitrile (the dipolarophile) to form the heterocyclic ring. researchgate.net

This method provides a direct and simpler route to 2,3-dihydro-1,2,4-oxadiazoles compared to other multi-step syntheses. researchgate.net The use of chiral oxaziridines can lead to the formation of enantiomerically pure 2,3-dihydro-1,2,4-oxadiazole products, demonstrating the stereospecificity of the cycloaddition. researchgate.net The synthesis of trifluoromethylated 1,2,4-oxadiazoles is particularly relevant due to the prevalence of this structural motif in pharmaceuticals and agrochemicals. nih.govorganic-chemistry.org

Nucleophilic Ring Opening Reactions of this compound

The strained three-membered ring of this compound is susceptible to attack by nucleophiles, leading to ring-opening reactions. wikipedia.orgclockss.org The presence of the highly electron-withdrawing trifluoromethyl group significantly influences the reactivity and the site of nucleophilic attack. wikipedia.org

Reactions with Fluorinated Nucleophiles

The reaction of fluorinated oxaziridines, such as 2-(trifluoromethyl)-3,3-difluorooxaziridine (B13956929), with various fluorinated nucleophiles has been studied in detail. acs.orgacs.org Research indicates that reactive nucleophiles exclusively attack the nitrogen atom of the oxaziridine ring. acs.org This mode of attack is in contrast to some other oxaziridine systems where attack can occur at the oxygen atom.

Following the initial nucleophilic attack at the nitrogen, the resulting intermediate can undergo further reactions, such as fluoride (B91410) elimination or isomerization, to yield stable products. acs.org For instance, the reaction with nucleophiles like fluoride (F⁻) or trifluoromethoxide (OCF₃⁻) leads to the formation of novel fluorinated amine derivatives. acs.org Although 2-(trifluoromethyl)-3,3-difluorooxaziridine shows moderate reactivity towards fluorinated nucleophiles, several reactions proceed in good yield at room temperature, forming compounds of the general structure CF₃N(Nu)C(O)F. acs.org

The table below summarizes the outcomes of reactions between 2-(Trifluoromethyl)-3,3-difluorooxaziridine and selected fluorinated nucleophiles. acs.org

| Fluorinated Nucleophile (Source) | Reaction Conditions | Major Product(s) | Yield |

|---|---|---|---|

| F⁻ (from CsF) | 22 °C, 24 h | CF₃NFC(O)F | 98% |

| OCF₃⁻ (from CsOCF₃) | 22 °C, 24 h | CF₃N(OCF₃)C(O)F | 95% |

| (CF₃)₂CFO⁻ (from NaH + (CF₃)₂CFOH) | 22 °C, 24 h | CF₃N[OCF(CF₃)₂]C(O)F | 96% |

| CF₃OO⁻ (from NaF + CF₃OOH) | 22 °C, 24 h | CF₃NFC(O)OOCF₃ | 99% |

| (CF₃)₃CO⁻ (from NaH + (CF₃)₃COH) | 22 °C, 24 h | CF₃NFC(O)OC(CF₃)₃ | 97% |

Pathways Leading to Complex Organofluorine Compounds and Polymers

Perfluoroalkyl oxaziridines, including by extension this compound, are powerful reagents for the introduction of oxygen into organic molecules, leading to the formation of complex organofluorine compounds. Their utility stems from their ability to act as electrophilic oxygen transfer agents to a variety of nucleophilic substrates.

The primary pathways involve the oxidation of hydrocarbons and alkenes. The high electrophilicity of the oxygen atom, a consequence of the strongly electron-withdrawing trifluoromethyl group, allows for reactions with otherwise unreactive C-H bonds.

Hydroxylation of Unactivated C-H Bonds: Perfluorinated oxaziridines are notable for their capacity to hydroxylate unactivated hydrocarbons with remarkable selectivity. wikipedia.org This reaction provides a direct route to alcohols from simple alkanes, a transformation that is typically challenging. The reaction is believed to proceed via a concerted mechanism, contributing to its high stereospecificity. acs.orgnih.gov

Epoxidation of Alkenes: These oxaziridines also serve as effective reagents for the epoxidation of alkenes. nih.govmdpi.com The transfer of the oxygen atom to the double bond results in the formation of an epoxide ring. This process is valuable for the synthesis of various functionalized molecules, as epoxides are versatile intermediates that can be opened by a range of nucleophiles.

While the synthesis of complex organofluorine compounds through these oxidation reactions is well-documented for the class of perfluorinated oxaziridines, there is currently a lack of specific information in the available literature regarding the use of this compound in polymerization reactions. Research in this area appears to be focused on the use of fluoropolymers as fluorinating agents rather than the polymerization of fluorinated monomers derived from this specific oxaziridine. aps.orgaps.org

Regioselectivity and Stereoselectivity in this compound Mediated Reactions

The reactions mediated by perfluoroalkyl oxaziridines exhibit high levels of regioselectivity and stereoselectivity, which is a key feature of their synthetic utility. These selectivities are largely attributed to the concerted nature of the oxygen transfer and the steric and electronic properties of the oxaziridine.

Regioselectivity: In the hydroxylation of hydrocarbons, perfluorinated oxaziridines show a strong preference for the oxidation of tertiary C-H bonds over secondary and primary ones. wikipedia.orgrsc.org This selectivity is attributed to the relative stability of the transition state, where the partial positive charge that develops on the carbon atom is better stabilized at a more substituted center.

| Substrate Type | Preferential Site of Oxidation |

| Alkanes with 1°, 2°, and 3° C-H bonds | Tertiary (3°) C-H bond |

| Benzylic compounds | Benzylic C-H bond |

This table illustrates the general regioselectivity observed in C-H hydroxylation reactions with perfluorinated oxaziridines.

Stereoselectivity: A significant advantage of using these oxaziridines is the high degree of stereospecificity observed in their reactions. For instance, the hydroxylation of a chiral hydrocarbon proceeds with a high retention of the original stereochemistry at the reacting center. wikipedia.org This suggests that the oxygen atom is delivered in a way that does not involve the formation of a planar intermediate that would allow for racemization. The stereochemical integrity of the substrate is largely maintained in the product.

In the context of alkene epoxidation, the stereochemistry of the starting alkene dictates the stereochemistry of the resulting epoxide. A cis-alkene will yield a cis-epoxide, and a trans-alkene will result in a trans-epoxide. This stereospecificity is consistent with a concerted mechanism where the oxygen atom is added to the same face of the double bond. acs.orgnih.gov

| Reaction Type | Stereochemical Outcome |

| C-H Hydroxylation of a chiral center | High retention of configuration |

| Epoxidation of a cis-alkene | cis-Epoxide |

| Epoxidation of a trans-alkene | trans-Epoxide |

This table summarizes the typical stereochemical outcomes in reactions mediated by perfluorinated oxaziridines.

Mechanistic studies, including the use of endocyclic restriction tests for related N-sulfonyloxaziridines, suggest a transition state where the N-O bond cleavage is more advanced than the C-O bond formation. acs.org This asynchronous but concerted pathway accounts for the observed high levels of stereospecificity.

Applications of 2 Trifluoromethyl Oxaziridine in Complex Organic Synthesis

Role as a Stereoselective Oxidizing Agent

Oxaziridines bearing electron-withdrawing groups on the nitrogen atom, such as sulfonyl groups, are highly effective and widely utilized as electrophilic, aprotic sources of oxygen. nih.govacs.org While research often highlights N-sulfonyloxaziridines, the principles extend to related structures like 2-(trifluoromethyl)oxaziridine, where the CF3 group enhances the electrophilicity of the oxygen atom. These reagents are renowned for their ability to oxidize a wide range of nucleophiles, including enolates, sulfides, and selenides. acs.org

The oxidation of ketone and ester enolates to furnish α-hydroxycarbonyl compounds is one of the most significant applications of these types of oxaziridines. nih.govacs.org This transformation is crucial for synthesizing valuable intermediates for natural products and pharmaceuticals. nih.gov The use of enantiomerically pure oxaziridines, such as (camphorylsulfonyl)oxaziridine, allows for reagent-controlled asymmetric oxidation, providing optically active α-hydroxy ketones with high levels of enantiomeric excess (ee). organic-chemistry.org

Key research findings in this area include:

High Stereoselectivity: The asymmetric oxidation of trisubstituted ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine can achieve very good to excellent enantioselectivity, often in the range of 60-95% ee. organic-chemistry.org

Enolate Counter-ion Effect: The choice of the metal counter-ion for the enolate is critical for reactivity and selectivity. Sodium enolates have been shown to react more effectively and provide higher enantiomeric excess compared to their lithium or zinc counterparts. organic-chemistry.org

Mechanistic Insight: The reaction is believed to proceed via an SN2-type transition state, where the enolate acts as the nucleophile, attacking the electron-deficient oxygen of the oxaziridine (B8769555) ring. organic-chemistry.orgwordpress.com Steric interactions in this transition state are the primary determinants of the stereochemical outcome, with the reaction favoring the least hindered pathway. organic-chemistry.org

This method provides a reliable route to chiral α-hydroxy carbonyl compounds, which are pivotal building blocks in complex syntheses, such as in the total synthesis of Taxol. wordpress.com

Table 1: Asymmetric Oxidation of Ketone Enolates with (Camphorylsulfonyl)oxaziridine

| Enolate Type | Counter-ion | Enantiomeric Excess (ee) | Reference |

| Trisubstituted | Na+ | 60-95% | organic-chemistry.org |

| Tetrasubstituted | Na+ | 21-30% | organic-chemistry.org |

| Trisubstituted | Li+ | Lower than Na+ | organic-chemistry.org |

Utilization as a Building Block for Diverse Heterocyclic Scaffolds

Beyond its role as an oxidizing agent, the this compound framework can act as a precursor for building more complex heterocyclic systems. The strained three-membered ring can participate in cycloaddition reactions, serving as a synthon for trifluoromethyl-containing heterocycles. acs.orgacs.orgnih.gov These products are of high interest in medicinal and agrochemical research due to the unique properties imparted by the trifluoromethyl group. nih.govresearchgate.netresearchgate.net

Research has demonstrated that perfluorinated oxaziridines, such as 2-(trifluoromethyl)-3,3-difluorooxaziridine (B13956929), undergo cycloaddition reactions with various partners. acs.orgacs.org For instance, they react with chloro-olefins like CF2=CFCl to form five-membered 1,3-oxazolidine rings. acs.org

Furthermore, formal [3+2] cycloaddition reactions between oxaziridines and ketenes or other suitable partners provide a pathway to substituted oxazolidin-4-ones. mdpi.comresearchgate.net In these transformations, a nucleophile attacks the electrophilic oxygen of the oxaziridine, leading to the cleavage of the weak N-O bond and subsequent ring formation. mdpi.com The reactivity and pathway can be directed by the specific substituents on the oxaziridine nitrogen. For example, N-Boc oxaziridines can react with various enolates to yield electrophilic amination products, showcasing their dual reactivity as either oxygen or nitrogen transfer agents. nih.govmdpi.com

The synthesis of substituted azetidines, another important heterocyclic motif, can be achieved from precursors like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes through strain-release reactions, highlighting the utility of trifluoromethylated small rings in constructing larger, medicinally relevant scaffolds. nih.gov

Catalytic Transformations Involving this compound

The reactivity of this compound and related compounds can be harnessed and controlled through catalysis, enabling a range of powerful synthetic transformations. In these processes, the oxaziridine typically serves as the stoichiometric terminal oxidant, while a substoichiometric amount of a catalyst activates either the substrate or the oxaziridine itself to facilitate the desired reaction with high efficiency and selectivity. mdpi.comnih.govnih.gov

While many oxidations are performed stoichiometrically, organocatalytic methods have been developed to achieve asymmetric transformations using oxaziridines as the oxidant under metal-free conditions. mdpi.comnih.gov These approaches rely on chiral organic molecules, such as guanidines or phase-transfer catalysts, to create a chiral environment that directs the stereochemical outcome of the reaction.

For instance, the enantioselective α-hydroxylation of β-keto esters and other dicarbonyl compounds has been successfully achieved using N-sulfonyloxaziridines as the terminal oxidant in the presence of catalytic amounts of chiral guanidines derived from amino acids. mdpi.com Similarly, chiral Lewis bases have been shown to catalyze the enantioselective aminohydroxylation of olefins. mdpi.com Another innovative metal-free approach involves the in situ generation of a chiral N-sulfonyl oxaziridine from its parent imine using an organocatalyst and a simple peroxide like H2O2 as the ultimate oxidant. mdpi.com

These metal-free methods are highly attractive due to their reduced cost, lower toxicity, and operational simplicity compared to many transition-metal-catalyzed systems. nih.gov

A significant advancement in the catalytic use of oxaziridines is the discovery that anionic halocuprate(II) complexes are exceptionally active catalysts for the aminohydroxylation of olefins. nih.govnih.govcapes.gov.br This method provides a powerful tool for the synthesis of 1,2-aminoalcohols, which are crucial structural motifs in many biologically active compounds.

Research has shown that the addition of halide sources to copper(II) catalysts dramatically accelerates the oxaziridine-mediated aminohydroxylation reaction. nih.govnih.gov The catalytically active species are believed to be anionic halocuprate(II) complexes, such as [CuCl3]- or [CuCl4]2-. nih.gov

Key features of this catalytic system include:

Enhanced Reactivity: The halocuprate(II) catalysts significantly increase the reactivity of the system, enabling the efficient aminohydroxylation of olefins that are electronically or sterically deactivated. nih.govnih.govcapes.gov.br This also allows for the use of less reactive oxaziridines, such as non-stereogenic 3,3-dialkyloxaziridines, as the terminal oxidant. nih.govnih.gov

Radical Mechanism: Mechanistic investigations, including radical trapping experiments, suggest that the reaction does not proceed through a cationic mechanism as initially thought. Instead, a modified mechanism involving a homolytic reaction of the olefin with a copper(II)-activated oxaziridine is proposed. nih.govnih.gov

Synthetic Potential: The recognition that anionic additives can dramatically increase the oxidizing power of oxaziridines under copper catalysis opens the door for the development of a variety of new oxidative transformations. nih.govnih.gov This system's regioselectivity can be complementary to that of other metal catalysts, such as iron, allowing for controlled access to different regioisomers of the aminoalcohol product from the same starting materials. nih.gov

Table 2: Comparison of Catalytic Systems for Oxaziridine-Mediated Aminohydroxylation

| Catalyst System | Key Characteristics | Proposed Mechanism | Substrate Scope | Reference |

| Neutral Copper(II) Salts | Moderate reactivity | Initially proposed cationic | Limited to activated olefins | nih.govnih.gov |

| Anionic Halocuprate(II) | Dramatically accelerated reactivity | Homolytic (Radical) | Includes deactivated olefins and less reactive oxaziridines | nih.govnih.govcapes.gov.br |

| Iron(II) Bis(oxazoline) | Complementary regioselectivity to Cu(II) | Not specified | Range of alkenes | nih.gov |

Computational and Theoretical Insights into 2 Trifluoromethyl Oxaziridine Chemistry

Quantum Chemical Studies of 2-(Trifluoromethyl)oxaziridine and its Reaction Pathways

Quantum chemical calculations have been instrumental in elucidating the intrinsic properties of this compound and predicting its behavior in chemical reactions.

The electronic structure of this compound is characterized by a highly polarized N-O bond within the three-membered ring. The presence of two electronegative heteroatoms, nitrogen and oxygen, in such a strained ring system leads to unusual bonding characteristics. The N-O bond is relatively weak and prone to cleavage, which is the basis for the compound's reactivity as an atom-transfer reagent. nih.gov Computational studies have shown that nucleophiles tend to attack the oxygen atom when the nitrogen substituent is sterically bulky. wikipedia.org The high barrier to nitrogen inversion, with calculated energy barriers of 100 to 130 kJ/mol for some oxaziridines, allows for the possibility of chirality at the nitrogen center, a feature that can be exploited in asymmetric synthesis. wikipedia.org

The stability of the N-O bond is a critical factor in the reactivity of oxaziridines. The cleavage of this bond is often the rate-determining step in oxidation and amination reactions. researchgate.net Theoretical calculations help to quantify the bond dissociation energy and understand how it is influenced by substituents on the nitrogen and carbon atoms of the ring.

The three-membered ring of oxaziridines possesses significant ring strain energy (RSE), which is a major driving force for their reactions. nih.gov The RSE of the parent oxaziridine (B8769555) has been determined using various computational models, including isodesmic, homodesmotic, and hyperhomodesmotic reactions. researchgate.net These methods involve calculating the energy difference between the cyclic compound and a corresponding acyclic reference compound. stackexchange.com

For saturated three-membered heterocycles, the RSE is influenced by the nature of the heteroatom. For elements in groups 15 and 16 of the periodic table, the RSE tends to decrease as one moves down the group. nih.gov This is attributed to a strain-releasing mechanism involving an increase in the p-character of the endocyclic bonds. nih.gov In contrast, for group 14 heterocycles, the RSE generally increases down the group. nih.gov Computational studies have shown that the RSE of saturated five-membered rings is significantly lower than that of three- and four-membered rings, with a high of around 8.4 kcal/mol for 1-fluoro-pyrrolidine. osti.gov The RSE for unsaturated systems is generally greater than for their saturated counterparts due to increased angle strain. osti.gov

Table 1: Calculated Ring Strain Energies (RSE) for Selected Cyclic Compounds

| Compound | RSE (kcal/mol) | Computational Method |

| Cyclohexene | ~-1.5 to 4.3 | G3(MP2) |

| Cyclopentene | ~3 | G3(MP2) |

| 1-fluoro-3-pyrroline | ~6 | G3(MP2) |

| 1-fluoro-pyrrolidine | 8.4 | G3(MP2) |

| Cyclooctene | 9.69 | AIMNet2 |

| Norbornene Derivatives | >15 | AIMNet2 |

| Cyclopropene Derivatives | High | AIMNet2 |

Computational modeling has been crucial in elucidating the transition states of atom transfer reactions involving oxaziridines. For the transfer of an oxygen atom from an oxaziridine to a substrate, such as a sulfide (B99878) or an alkene, theoretical studies have investigated the geometry and energy of the transition state. wayne.edu These studies have considered different orientations of the reactants, such as planar and spiro transition structures, to determine the preferred reaction pathway. wayne.edu

The activation barriers for these reactions can be computationally determined, providing insight into the reaction kinetics. wayne.edu For instance, in the oxidation of a sulfide to a sulfoxide (B87167), computational studies aim to determine the preferred structure of the transition state for oxygen atom transfer and to examine the frontier orbital interactions involved. wayne.edu Experimental evidence, combined with computational results, suggests that for oxygen transfer from N-sulfonyloxaziridines, the transition state involves a more advanced N-O bond cleavage compared to C-O bond formation. nih.gov The asynchronous nature of these transition states is a key feature of their reactivity. researchgate.netresearchgate.net

The trifluoromethyl (CF3) group, being strongly electron-withdrawing, has a profound influence on the electronic properties and reactivity of the oxaziridine ring. Density Functional Theory (DFT) studies have been employed to analyze the role of the CF3 group in various reactions. researchgate.net This group enhances the electrophilicity of the oxaziridine, making it a more potent aminating or oxidizing agent.

The CF3 group can affect the reactivity and selectivity of cycloaddition reactions. researchgate.net For example, in 1,3-dipolar cycloaddition reactions, the trifluoromethyl group has been shown to increase the reactivity of nitroethylene (B32686) without altering the stereoselectivity of the reaction. researchgate.net The influence of the trifluoromethyl group can also be observed in its effect on ring strain, where it can either increase or decrease the strain depending on the specific molecular context. chemrxiv.org The polarization of the molecule due to the fluorine atoms can lead to a more rigid cyclic structure. chemrxiv.org

Mechanistic Elucidation through Advanced Computational Modeling

Advanced computational modeling provides a powerful tool for the detailed elucidation of reaction mechanisms involving this compound, which can be complex and involve multiple steps.

While many reactions of oxaziridines are believed to proceed through concerted or ionic pathways, the possibility of radical mechanisms also exists, particularly under photochemical conditions or in the presence of single-electron transfer reagents. wikipedia.org Computational studies can help to characterize these radical pathways by calculating the energies of radical intermediates and transition states. The cleavage of the weak N-O bond can lead to the formation of radical species, which can then initiate further reactions. researchgate.net The prevalence of autoxidation and metal-mediated radical mechanisms in many oxidation reactions means that proposals of non-radical pathways often require a higher level of proof. researchgate.net Rearrangement reactions of oxaziridines, for instance, have been found to proceed via a radical mechanism when irradiated with UV light. wikipedia.org

Detailed Analysis of Photochemical Reaction Pathways and Intermediates

Computational and theoretical studies have provided significant insights into the photochemical behavior of oxaziridines, including those with trifluoromethyl substituents. The photochemical reactions of these three-membered heterocyclic compounds are characterized by the cleavage of the strained ring system, leading to various reactive intermediates and rearrangement products.

Photochemical Excitation and Ring Cleavage

Computational studies on N-substituted nitrone systems, which are precursors to oxaziridines, have shed light on the initial steps of photochemical processes that can also be relevant to the subsequent photochemical reactions of the oxaziridine product itself. For systems bearing an N-trifluoromethyl group, calculations have indicated that photo-excitation leads to a planar singlet state. researchgate.net

Upon absorption of ultraviolet (UV) light, oxaziridines can undergo rearrangement reactions. wikipedia.org These transformations are proposed to proceed through a radical mechanism. wikipedia.org The initial step is the homolytic cleavage of the weak N-O bond of the oxaziridine ring, which results in the formation of a diradical intermediate.

Reaction Pathways and Intermediates

Theoretical models, particularly those employing Complete Active Space Self-Consistent Field (CASSCF) methods, have been instrumental in mapping the potential energy surfaces of these photochemical reactions. For related systems, it has been shown that the conversion pathways from the excited state involve non-radiative decay channels. researchgate.net These channels often include the formation of biradicaloid conical intersections, which are points of degeneracy between electronic states and facilitate the efficient conversion of electronic energy into vibrational energy, driving the chemical transformation. researchgate.net These conical intersections have been calculated to be situated at energies significantly below the first excited singlet state (S1), making these pathways highly accessible. researchgate.net

In the case of spirocyclic oxaziridines, UV irradiation has been shown to induce a ring expansion to produce the corresponding lactam. wikipedia.org The mechanism for this rearrangement is believed to involve the diradical intermediate formed from N-O bond cleavage. The subsequent steps would involve rearrangement of this intermediate, with the migratory aptitude of the substituents being influenced by stereoelectronic effects. wikipedia.org Specifically, the group positioned trans to the lone pair on the nitrogen atom is observed to be the primary migrating group. wikipedia.org

While direct computational studies exclusively focused on the photochemical pathways of this compound are not extensively detailed in the literature, the available data on related systems provide a strong basis for predicting its behavior. The presence of the electron-withdrawing trifluoromethyl group is expected to influence the stability and reactivity of the intermediates.

The general photochemical pathways and the nature of the key intermediates are summarized in the table below.

| Step | Description | Key Intermediates/States | Supporting Evidence |

| 1. Photo-excitation | Absorption of UV light promotes the oxaziridine to an excited singlet state (S1). | Planar Singlet State | Computational studies on related N-trifluoromethyl systems. researchgate.net |

| 2. Non-radiative Decay | The excited molecule decays through non-radiative channels, often involving conical intersections. | Biradicaloid Conical Intersection | CASSCF and ONIOM-based calculations on related systems. researchgate.net |

| 3. N-O Bond Homolysis | Cleavage of the nitrogen-oxygen bond leads to a diradical intermediate. | Diradical Species | Inferred from radical-mediated rearrangements of other oxaziridines. wikipedia.org |

| 4. Rearrangement | The diradical intermediate can undergo rearrangement, such as ring expansion. | Transition states for migration | Observed in the photochemistry of spirocyclic oxaziridines. wikipedia.org |

Structural Modifications and Analogues of 2 Trifluoromethyl Oxaziridine

Perfluorinated Oxaziridine (B8769555) Analogues (e.g., 2-(Trifluoromethyl)-3,3-difluorooxaziridine)

Perfluorinated oxaziridines represent a significant class of analogues where all hydrogen atoms are replaced by fluorine. A key example is 2-(trifluoromethyl)-3,3-difluorooxaziridine (B13956929). These compounds exhibit heightened reactivity, behaving more like dioxiranes than their non-fluorinated counterparts. wikipedia.org This enhanced reactivity is attributed to the strong electron-withdrawing nature of the perfluoroalkyl groups. wikipedia.org

The synthesis of perfluorinated oxaziridines can be achieved by the oxidation of perfluorinated imines. wikipedia.org For instance, perfluoro-cis-2-n-butyl-3-n-propyloxaziridine is synthesized from perfluorotributylamine, which is first converted to perfluoro-(Z)-4-aza-4-octene and then oxidized. nih.govacs.org Another route involves the reaction of a perfluorinated imine with perfluoromethyl fluorocarbonyl peroxide in the presence of a metal fluoride (B91410) to scavenge the resulting hydrogen fluoride. wikipedia.org

Perfluorinated oxaziridines are particularly noteworthy for their ability to hydroxylate unactivated C-H bonds with remarkable regioselectivity and diastereospecificity. wikipedia.org They show a strong preference for hydroxylating tertiary hydrogens, with retention of stereochemistry often exceeding 95%. wikipedia.org The addition of a fluoride salt can further enhance this stereochemical retention. wikipedia.org

These analogues are also capable of reacting with electron-deficient alkenes to form 1,3-oxazolidines. nih.gov For example, 2-(trifluoromethyl)-3,3-difluorooxaziridine undergoes unusual cycloaddition reactions. acs.org

Table 1: Reactivity of Perfluorinated Oxaziridine Analogues

| Reactant | Reagent | Product | Key Features |

| Unactivated Alkanes | Perfluorinated Oxaziridine | Alcohols | High regioselectivity for tertiary C-H bonds; High diastereospecificity. wikipedia.org |

| Electron-Deficient Alkenes | Perfluoro oxaziridine 202 | 1,3-Oxazolidine 203 | Example of aminohydroxylation. nih.gov |

| Simple Olefins | Perfluoro oxaziridine 202 | Epoxides | Typical oxygen transfer reaction. nih.gov |

Oxaziridines with α-(Trifluoromethyl)benzyl Substituents

Another important structural modification involves the introduction of an α-(trifluoromethyl)benzyl substituent at the C(3) position of the oxaziridine ring. The synthesis of these N-substituted oxaziridines is accomplished through the m-CPBA oxidation of the corresponding 3-imino-1,1,1-trifluoro-2-arylpropan-2-ols or their trimethylsilyl (B98337) protected derivatives. uzh.ch This process typically results in a mixture of diastereoisomers. uzh.ch

These oxaziridine derivatives have demonstrated their capability as oxidizing agents. For instance, they can oxidize thioanisole (B89551) to thioanisole S-oxide, a reaction that is facilitated by the presence of methanesulfonic acid. uzh.ch

N-Substituted Oxaziridines Incorporating Trifluoromethylated Moieties

The incorporation of trifluoromethylated moieties on the nitrogen atom of the oxaziridine ring gives rise to another class of analogues. The nature of the N-substituent significantly influences the reactivity of the oxaziridine. acs.org

N-alkyloxaziridines containing fluorine are generally synthesized by the m-CPBA oxidation of the corresponding imines. nih.govacs.org The synthesis of the precursor imines, however, often requires specific methods. nih.govacs.org

The presence of an N-acyl group can significantly lower the barrier to nitrogen inversion compared to N-alkyloxaziridines. acs.org N-(alkoxycarbonyl)oxaziridines, such as N-Boc-oxaziridines, can be synthesized from the corresponding imines, which are prepared via an aza-Wittig reaction of an aldehyde. nih.gov These N-Boc-oxaziridines can act as nitrogen transfer agents, reacting with various enolates to produce amination products. nih.gov They have been utilized in the asymmetric synthesis of α-amino ketones. nih.gov

N-sulfonyloxaziridines are another major class, typically prepared by the oxidation of N-sulfonyl imines. nih.gov While early methods used m-CPBA with a phase transfer catalyst, the use of buffered potassium peroxymonosulfate (B1194676) (Oxone) is now a more common and practical alternative. nih.gov

Comparative Reactivity and Selectivity Studies with Non-fluorinated Oxaziridines

The presence of fluorine atoms in oxaziridines dramatically alters their reactivity and selectivity compared to their non-fluorinated counterparts.

Oxygen Transfer:

Perfluorinated oxaziridines are highly effective reagents for the hydroxylation of unactivated hydrocarbons, a reaction that is challenging for non-fluorinated oxaziridines. wikipedia.org While normal N-alkyloxaziridines are generally not reactive enough for oxygen transfer to sulfides unless under high pressure, the addition of acid additives can promote this reaction. acs.org In contrast, N-(perfluoroalkyl)oxaziridine analogues readily oxidize sulfides to either the sulfoxide (B87167) or the sulfone. acs.org N-sulfonyloxaziridines are widely used as electrophilic oxygen transfer agents to a variety of nucleophiles including sulfur, phosphorus, selenium, nitrogen, and carbon. acs.org

Nitrogen Transfer:

For nitrogen transfer reactions, the size of the N-substituent is a critical factor. acs.org Historically, N-H oxaziridines were the reagents of choice for electrophilic nitrogen transfer. acs.org However, their high reactivity often necessitates in-situ preparation. acs.org N-Boc-oxaziridines have emerged as effective nitrogen transfer agents to carbon nucleophiles like enolates, although the efficiency can be impacted by side reactions. nih.gov N-silyloxaziridines can aminate primary and secondary amines to form hydrazines without transferring the silyl (B83357) protecting group. nih.govacs.org

Emerging Research Directions and Future Prospects for 2 Trifluoromethyl Oxaziridine

Development of Novel and Sustainable Synthetic Routes

The synthesis of oxaziridines, including the trifluoromethylated variant, has traditionally relied on the oxidation of imines with peroxy acids like m-chloroperbenzoic acid (mCPBA). rowan.edunih.gov This method, first reported by Emmons, remains a common approach. rowan.edu However, the quest for more sustainable and efficient synthetic methodologies is an active area of research.

Recent advancements have explored alternative strategies. For instance, the oxidation of imines can also be achieved using oxone, a potassium peroxymonosulfate-based oxidant, often in a buffered basic solution. nih.gov Another approach involves the use of hydrogen peroxide in combination with trichloroacetonitrile, catalyzed by a P-spiro chiral triaminoiminophosphorane, which allows for a highly enantioselective synthesis of N-sulfonyl oxaziridines. organic-chemistry.org The development of solvent-free reaction conditions, for example using silica-immobilized L-proline, represents a move towards more environmentally friendly synthetic protocols. researchgate.net

For fluorinated oxaziridines specifically, the synthesis often still relies on mCPBA oxidation of the corresponding fluorinated imines. nih.gov The preparation of these specialized imines is a key step and has been a subject of review. nih.gov For example, the widely used perfluoro-cis-2-n-butyl-3-n-propyloxaziridine is synthesized by oxidizing perfluoro-(Z)-4-aza-4-octene, which is itself derived from perfluorotributylamine. nih.gov The development of catalytic photoredox systems also presents a promising avenue for novel fluoromethylation reactions under mild, visible-light conditions, which could be adapted for the synthesis of precursors to 2-(trifluoromethyl)oxaziridine. acs.org

Table 1: Comparison of Synthetic Routes for Oxaziridines

| Method | Oxidant/Catalyst | Key Features |

| Emmons Oxidation | m-Chloroperbenzoic acid (mCPBA) | Traditional and widely used method. rowan.edunih.gov |

| Oxone Oxidation | Potassium peroxymonosulfate (B1194676) (Oxone) | Often used in buffered basic solutions. nih.gov |

| Catalytic Asymmetric Oxidation | H₂O₂ / Cl₃CCN / Chiral Phosphorane | High enantioselectivity for N-sulfonyl oxaziridines. organic-chemistry.org |

| Solvent-Free Synthesis | Silica-immobilized L-proline | Environmentally friendly approach. researchgate.net |

| Photoredox Catalysis | Visible light / Photocatalyst | Mild reaction conditions for fluoromethylation. acs.org |

Exploration of Undiscovered Reactivity Modes and Chemoselective Transformations

The reactivity of oxaziridines is largely dictated by the strained three-membered ring and the weak N-O bond, making them effective agents for both oxygen and nitrogen transfer. mdpi.comwikipedia.org The electronic nature and size of the substituent on the nitrogen atom are critical in determining the chemoselectivity of the reaction. mdpi.com While oxygen transfer is a well-established reactivity mode, particularly for N-sulfonyl and N-phosphinoyl oxaziridines, recent research has begun to uncover novel reactivity patterns. nih.govmdpi.com

One area of emerging interest is the use of oxaziridines in [3+2] cycloaddition reactions with various partners like alkenes, alkynes, and imines to form five-membered heterocyclic structures. mdpi.comwikipedia.orgresearchgate.net This reactivity stems from the cleavage of the C-O or N-O bond of the oxaziridine (B8769555) ring. mdpi.com For instance, the reaction of oxaziridines with ketenes, catalyzed by chiral N-heterocyclic carbenes, can produce oxazolin-4-ones with high enantioselectivity. researchgate.net

Furthermore, oxaziridines are being explored for their ability to participate in rearrangement reactions. wikipedia.org When irradiated with UV light or in the presence of a single-electron transfer reagent, spirocyclic oxaziridines can undergo ring expansion to form lactams. wikipedia.org The regioselectivity of this rearrangement is controlled by stereoelectronic effects, where the group positioned trans to the lone pair on the nitrogen atom preferentially migrates. wikipedia.org

Recent studies have also demonstrated the unique ability of certain oxaziridines to act as electrophilic nitrogen sources. mdpi.comacs.org This is particularly true for oxaziridines with small N-substituents. mdpi.com Additionally, some N-sulfonyl oxaziridines have been shown to participate in intramolecular aminohydroxylation reactions catalyzed by copper(II) salts, leading to the formation of a C-N bond instead of the expected C-O bond. researchgate.net

Table 2: Emerging Reactivity Modes of Oxaziridines

| Reactivity Mode | Substrate/Catalyst | Product | Reference(s) |

| [3+2] Cycloaddition | Ketenes / Chiral NHC | Oxazolin-4-ones | researchgate.net |

| Ring Expansion | Spirocyclic oxaziridines / UV light or SET reagent | Lactams | wikipedia.org |

| Intramolecular Aminohydroxylation | N-sulfonyl oxaziridines / Cu(II) salts | Nitrogen-containing heterocycles | researchgate.net |

| Electrophilic Amination | Organozinc reagents | N-Boc protected primary amines | researchgate.net |

Advancements in Catalytic Asymmetric Transformations Utilizing this compound

While the use of chiral oxaziridines as stoichiometric reagents in asymmetric synthesis is well-established, the development of catalytic asymmetric transformations involving these compounds is a more recent and rapidly evolving field. mdpi.com The inherent chirality of some oxaziridines, stemming from the high inversion barrier of the nitrogen atom, makes them attractive targets for asymmetric catalysis. wikipedia.org

One of the most significant applications of chiral oxaziridines is the asymmetric oxidation of enolates to produce optically active α-hydroxy carbonyl compounds. orgsyn.org Reagents like (+)-(camphorylsulfonyl)oxaziridine provide high chemical yields and good to excellent stereoselectivities in these reactions. orgsyn.org

Recent progress has focused on the use of transition metal catalysts in conjunction with oxaziridines to achieve enantioselective transformations. For example, chiral nickel(II) complexes have been used to catalyze the dynamic kinetic asymmetric hydroxylation of racemic malonates with an oxaziridine, affording the products with excellent enantioselectivities. researchgate.net Similarly, chiral iron(II) complexes can catalyze the asymmetric oxyamination of alkenes with N-nosyl oxaziridines to yield substituted oxazolidines with high enantiomeric excesses. researchgate.net

The development of catalytic asymmetric ring-opening (ARO) reactions of oxa- and azabicyclic alkenes is another promising area. nih.gov These strained bicyclic structures can be readily activated by transition-metal complexes, providing a platform for the construction of complex molecules with multiple stereocenters. nih.gov Although not specifically detailing the use of this compound, these methodologies could potentially be adapted for its use.

Design of Next-Generation Trifluoromethylated Oxidants and Atom Transfer Agents

The trifluoromethyl group is a crucial motif in medicinal chemistry and materials science due to its unique electronic properties and ability to enhance metabolic stability and lipophilicity. researchgate.net This has spurred the development of new reagents for trifluoromethylation. Building on the established reactivity of oxaziridines as atom transfer agents, the design of novel trifluoromethylated oxidants and atom transfer agents based on the this compound scaffold is a logical and promising research direction.

The core concept involves leveraging the electrophilic nature of the oxaziridine ring, which is further enhanced by the strong electron-withdrawing trifluoromethyl group. This could lead to highly reactive and selective reagents for various transformations. For example, the development of reagents for radical trifluoromethylation is an active area of research. researchgate.netacs.org While current methods often rely on hypervalent iodine reagents or photoredox catalysis, a this compound-based reagent could offer an alternative pathway for generating trifluoromethyl radicals. researchgate.netnih.gov

Furthermore, the design of new trifluoromethoxylation reagents is also of significant interest. sci-hub.se While current reagents often involve different structural scaffolds, the principles could be applied to design oxaziridine-based reagents for the transfer of the OCF₃ group. The development of such reagents would expand the toolbox for the synthesis of trifluoromethoxy-containing compounds. sci-hub.se

The exploration of new atom transfer processes, such as controllable hydrogen atom transfer or halogen atom transfer, under mild photoredox conditions, also opens up possibilities for the design of novel reagents. rsc.org A this compound derivative could potentially be designed to participate in such processes, enabling new types of defluorinative alkylation or other transformations.

Q & A

Q. How to resolve discrepancies in enantioselectivity when using camphorsulfonyloxaziridines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.